3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile

Overview

Description

The compound 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile is a derivative of benzotriazole, which is a heterocyclic compound consisting of a benzene ring fused to a triazole ring. Benzotriazole derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science due to their unique chemical properties and reactivity .

Synthesis Analysis

The synthesis of 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile can be achieved through the reaction of 1H-benzotriazole with propanenitrile in the presence of a base or by other suitable synthetic routes. In a related study, 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzotriazole was synthesized by reacting 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanenitrile with sodium azide and ammonium chloride in dimethylformamide, showcasing the versatility of benzotriazole derivatives in multi-component reactions .

Molecular Structure Analysis

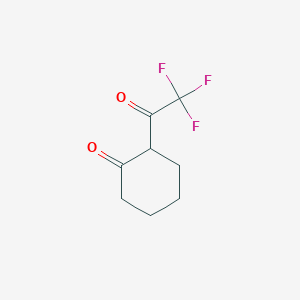

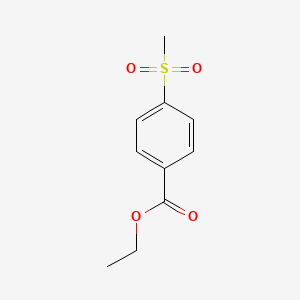

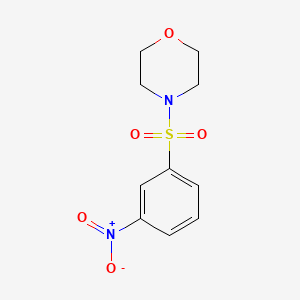

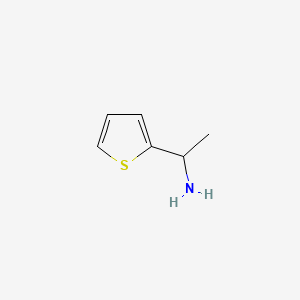

The molecular structure of 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile consists of a benzotriazole moiety linked to a nitrile group through a three-carbon alkyl chain. This structure is likely to exhibit planarity due to the conjugation of the benzotriazole and nitrile groups, which can influence its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Benzotriazole derivatives are known to participate in various chemical reactions. For instance, they can act as nucleophilic triggers in Lewis acid-catalyzed ring-opening reactions of donor-acceptor cyclopropanes, leading to aminohalogenation or carboamination products . Additionally, they can react with diazonium salts to form hydrazones, which can undergo further cyclization to yield various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile would include its melting point, boiling point, solubility in different solvents, and stability under various conditions. These properties are essential for its handling and application in chemical reactions. The compound's reactivity with electrophiles, nucleophiles, and other reagents would be determined by its functional groups and molecular structure. For example, the nitrile group could be a site for nucleophilic addition reactions, while the benzotriazole moiety could engage in electrophilic substitution reactions .

Scientific Research Applications

-

Pharmaceuticals and Medicine

- 1,2,3-Triazoles have found broad applications in drug discovery . They exhibit a variety of biological activities, including antibacterial, antifungal, anticancer, and antileishmanial properties .

- The synthesis of 1,2,3-triazoles usually involves click chemistry . The 1,2,3-triazole unit is a significant bioactive group, which has attracted much attention in recent years .

- Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .

-

Agriculture

- 1,2,3-Triazoles are widely used in the fields of pesticides due to their broad-spectrum bioactive properties .

- The 1,2,3-triazolium unit is a significant bioactive group, which has attracted much attention in recent years .

- Molecules containing 1,2,3-triazolium units have been proven to exhibit a variety of biological activities, including antibacterial and antifungal properties .

-

Functional Materials

- 1,2,3-Triazoles have found applications in polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

- 1,2,3-Triazolium salts can be utilized as additives or components to produce nano- and fiber-based materials with antibacterial properties .

- 1,2,3-Triazolium salts possess unique chemical properties, such as high stability, tunable reactivity, and distinct electronic characteristics .

-

Corrosion Inhibitors

-

UV Filters and Photovoltaic Materials

-

Peptide Synthesis

- Benzotriazole derivatives, such as HBTU, are used in peptide synthesis .

- HBTU can efficiently transform carboxylic acids into azides, which can be applied to a wide range of carboxylic acids including N-protected amino acids .

- HBTU is also valuable in the one-pot synthesis of dipeptidyl urea esters, ureas, and carbamates from acids .

-

Heterocyclic Compounds

-

Photostabilizers and Agrochemicals

-

Biological Activity

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(benzotriazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-6-3-7-13-9-5-2-1-4-8(9)11-12-13/h1-2,4-5H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMOBWUFLHVUBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287891 | |

| Record name | 3-(1H-benzotriazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile | |

CAS RN |

6946-09-4 | |

| Record name | NSC53149 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1H-benzotriazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B1295874.png)